Triphenylgermanium bromide
Overview
Description
Triphenylgermanium bromide is an organogermanium compound with the chemical formula (C₆H₅)₃GeBr. It is a white to off-white crystalline powder that is insoluble in water but reacts with it.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenylgermanium bromide can be synthesized through the reaction of triphenylgermanium chloride with hydrogen bromide. The reaction typically occurs in an organic solvent such as benzene or toluene. The general reaction is as follows:
(C6H5)3GeCl+HBr→(C6H5)3GeBr+HCl
The reaction is carried out under reflux conditions to ensure complete conversion of the chloride to the bromide .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Triphenylgermanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form triphenylgermanium oxide.
Reduction Reactions: It can be reduced to form triphenylgermanium hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as triphenylgermanium methoxide or triphenylgermanium cyanide.
Oxidation: Triphenylgermanium oxide.
Reduction: Triphenylgermanium hydride.
Scientific Research Applications
Triphenylgermanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organogermanium compounds.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of semiconductors, thin films, and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of triphenylgermanium bromide involves its interaction with molecular targets through its germanium center. It can form coordination complexes with various biomolecules, influencing their function. The pathways involved depend on the specific application, such as inhibition of microbial growth or modulation of cellular processes in cancer cells .
Comparison with Similar Compounds
- Triphenylgermanium chloride
- Triphenylgermanium hydride
- Triphenylgermanium oxide
Comparison:
- Triphenylgermanium chloride: Similar in structure but contains a chloride ion instead of bromide. It is more reactive in nucleophilic substitution reactions.
- Triphenylgermanium hydride: Contains a hydrogen atom instead of bromide. It is used as a reducing agent.
- Triphenylgermanium oxide: Formed by the oxidation of triphenylgermanium bromide. It has different chemical properties and applications .
Properties
IUPAC Name |
bromo(triphenyl)germane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrGe/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXJUAXJPPYIMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrGe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184109 | |
Record name | Triphenylgermanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3005-32-1 | |
Record name | Triphenylgermanium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003005321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Germane, bromotriphenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162847 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triphenylgermanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenylgermanium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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